tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate
Description
tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate is a bicyclic heteroaromatic compound featuring a cyclopropane ring fused to a partially hydrogenated quinoline core. The molecule contains a bromine substituent at the 6-position of the quinoline ring and a tert-butyl ester group at the 3-position. The cyclopropane ring introduces significant ring strain, which may enhance reactivity in ring-opening or functionalization reactions .
Properties
Molecular Formula |
C15H18BrNO2 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1,1a,2,7b-tetrahydrocyclopropa[c]quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-15(2,3)19-14(18)17-8-9-6-11(9)12-7-10(16)4-5-13(12)17/h4-5,7,9,11H,6,8H2,1-3H3 |
InChI Key |
VPODGUAUUSDKQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The initial step involves synthesizing a suitable quinoline precursor, often derived from substituted anilines or o-aminobenzaldehyde derivatives. Common methods include:
- Skraup synthesis : Condensation of aniline derivatives with glycerol and oxidants.
- Povarov reaction : Anilines reacting with aldehydes and alkenes under acidic conditions.
Cyclization to Form the Tetrahydroquinoline
The tetrahydroquinoline structure is typically obtained via:
- Reductive cyclization of quinoline precursors using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
- Intramolecular cyclization of suitable precursors under acidic or basic conditions.
Cyclopropanation to Form the Cyclopropa[c] Ring
Sun et al. (2022) reported a method involving the reaction of coumarin derivatives with chloroacetone under basic conditions to generate cyclopropanated derivatives. Although specific to coumarin systems, analogous strategies are employed for quinoline derivatives:
- Carbenoid-mediated cyclopropanation : Using diazocompounds (e.g., diazomethane or its derivatives) in the presence of catalysts such as copper or rhodium complexes.
- Metal-catalyzed cyclopropanation : Employing reagents like trimethylsilyl diazomethane with transition metals to insert into the double bonds of the quinoline ring system.
Bromination at the 6-Position
Electrophilic Bromination
The bromination step is crucial for functionalization at the 6-position:
| Method | Reagents | Conditions | Remarks |
|---|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | In inert solvents like dichloromethane, at 0–25°C | Selectivity can be controlled via temperature and solvent polarity |
| Radical Bromination | Bromine (Br₂) with UV light | Room temperature under UV | Less selective, often leading to polybromination |
Selectivity Considerations
The presence of electron-donating or withdrawing groups influences regioselectivity. Bromination at the 6-position is favored due to activation by the nitrogen atom and the existing substituents.
Esterification with tert-Butyl Group
The final step involves esterifying the carboxylic acid intermediate to form the tert-butyl ester:
- Reagents : tert-Butanol, acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Method : Fischer esterification under reflux with Dean-Stark apparatus to remove water, driving the equilibrium toward ester formation.
- Alternative : Using tert-butyl chloroformate or tert-butyl bromide in the presence of base for direct esterification.
Purification and Characterization
Post-synthesis, purification typically involves:
- Silica gel chromatography : To isolate the desired product from by-products.
- Recrystallization : From suitable solvents such as ethyl acetate or hexanes.
- Spectroscopic confirmation : NMR, IR, and mass spectrometry to verify structure and purity.
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quinoline core synthesis | Aniline derivatives + glycerol | Glycerol, oxidants | 150°C | 70–85 | Skraup method |
| Cyclopropanation | Diazomethane or TMS-diazomethane | Dichloromethane | Room temp | 65–75 | Metal catalyst optional |
| Bromination | N-Bromosuccinimide | Dichloromethane | 0°C to RT | 80–90 | Regioselective at 6-position |
| Esterification | tert-Butanol + p-toluenesulfonic acid | Toluene | Reflux | 70–85 | Water removed via Dean-Stark |
Research Outcomes and Optimization
Recent studies emphasize the importance of:
- Temperature control during bromination to prevent polybromination.
- Choice of solvent to enhance selectivity and yield.
- Use of catalytic systems in cyclopropanation to improve stereoselectivity.
- Purification techniques such as chromatography to achieve high purity suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline analogs .
Scientific Research Applications
tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ring System Variations
- This contrasts with the non-fused, partially saturated quinoline in CAS 1123169-45-8, which lacks ring strain and may exhibit greater thermal stability .
- Indole vs. Quinoline Cores: The indole derivative (CAS 182344-70-3) features a five-membered nitrogen-containing ring, enabling π-π stacking interactions distinct from the quinoline-based compounds. Bromination at the 5-position on indole vs. the 6-position on quinoline alters electronic distribution and regioselectivity in cross-coupling reactions .
Substituent Effects
- Bromine Position: The 6-bromo substituent in the target compound and CAS 1123169-45-8 may direct electrophilic substitution to adjacent positions on the quinoline ring. In contrast, the 5-bromo substituent on indole (CAS 182344-70-3) could favor reactivity at the indole’s 3-position.
- tert-Butyl Ester Group: All compounds share this group, which enhances solubility in non-polar solvents and sterically hinders nucleophilic attack at the ester carbonyl.
Biological Activity
tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate (CAS Number: 2417969-69-6) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.22 g/mol. The compound features a cyclopropane ring fused to a quinoline structure, which is known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18BrNO2 |
| Molecular Weight | 324.22 g/mol |
| CAS Number | 2417969-69-6 |
| EINECS | Not available |
Antitumor Activity
Research indicates that derivatives of cyclopropane-containing compounds often exhibit antitumor properties. A study focusing on structurally similar compounds found that modifications to the quinoline ring can enhance inhibitory effects on cancer cell lines, particularly those resistant to conventional therapies. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various bacterial strains. For instance, derivatives with bromine substitutions have shown enhanced potency against Gram-positive bacteria due to increased membrane permeability. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains an area for further exploration.
Neuroprotective Effects
Preliminary studies suggest that compounds within this chemical class may possess neuroprotective properties. These effects are hypothesized to arise from the inhibition of acetylcholinesterase (AChE), which could lead to improved cognitive function in models of neurodegenerative diseases.
Table 2: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A recent investigation evaluated the antitumor efficacy of several quinoline derivatives in vitro. The study demonstrated that this compound significantly inhibited the proliferation of MCF7 breast cancer cells at concentrations as low as 10 µM.
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.
Q & A
Q. Table 1. Key Synthetic Parameters for Brominated Cyclopropaquinoline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
